N-(3-ethynylphenyl)dodecanamide
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Overview
Description
N-(3-ethynylphenyl)dodecanamide is an organic compound that belongs to the class of amides It features a dodecanamide backbone with a 3-ethynylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)dodecanamide typically involves the reaction of 3-ethynylaniline with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 3-ethynylaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add dodecanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-ethynylphenyl)dodecanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)dodecanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethynyl group can participate in covalent bonding with target proteins, while the amide group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride: An anticancer drug that inhibits the epidermal growth factor receptor (EGFR).
N-(3-Oxapropanoxyl)dodecanamide: A nonionic surfactant used in enhanced oil recovery.
Uniqueness
N-(3-ethynylphenyl)dodecanamide is unique due to its specific structural features, such as the ethynyl group and the long dodecanamide chain
Properties
Molecular Formula |
C20H29NO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)dodecanamide |
InChI |
InChI=1S/C20H29NO/c1-3-5-6-7-8-9-10-11-12-16-20(22)21-19-15-13-14-18(4-2)17-19/h2,13-15,17H,3,5-12,16H2,1H3,(H,21,22) |
InChI Key |
DILWWPXINHFUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
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